Biochemical Potency of CDC7 Inhibition
Cdc7‑IN‑12 inhibits purified CDC7 kinase with an IC₅₀ of < 1 nM [REFS‑1]. In cross‑study comparison, this potency surpasses XL413 (IC₅₀ 3.4 nM [REFS‑2]) and is comparable to, though slightly lower than, clinical candidate simurosertib (TAK‑931, IC₅₀ < 0.3 nM [REFS‑3]) and tool compound Cdc7‑IN‑1 (IC₅₀ 0.6 nM at 1 mM ATP [REFS‑4]). The sub‑nanomolar activity of Cdc7‑IN‑12 is consistent with the picomolar potency reported for the lead series identified by Schrödinger [REFS‑5], confirming its suitability for experiments requiring robust target engagement at low compound concentrations.
| Evidence Dimension | Biochemical IC₅₀ against CDC7 kinase |
|---|---|
| Target Compound Data | < 1 nM |
| Comparator Or Baseline | XL413: 3.4 nM; TAK‑931: < 0.3 nM; Cdc7‑IN‑1: 0.6 nM |
| Quantified Difference | Cdc7‑IN‑12 is ≥ 3.4‑fold more potent than XL413; ~ 3‑fold less potent than TAK‑931; ~ 1.7‑fold less potent than Cdc7‑IN‑1 (upper bound estimates) |
| Conditions | In vitro kinase activity assay; ATP concentration not specified for Cdc7-IN-12; Cdc7-IN-1 measured at 1 mM ATP |
Why This Matters
Higher biochemical potency reduces the concentration required for target engagement, minimizing potential off‑target effects and enabling precise dose‑response studies.
- [1] Cayman Chemical. XL413 (hydrochloride) product datasheet (Cat. No. 24906). Retrieved from https://bertin-bioreagent.cvmh.fr/xl413-hydrochloride/ View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Simurosertib (TAK-931) ligand page. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10317 View Source
- [3] Adooq Bioscience. Cdc7-IN-1 datasheet. Retrieved from https://www.adooq.com/cdc7-in-1.html View Source
- [4] Tsvetkov L, Levinson A, Huang X, et al. Abstract 1277: Discovery of novel CDC7 inhibitors that disrupt cell cycle dynamics and show anti-proliferative effects in cancer cells. Cancer Res 2021;81(13_Supplement):1277. DOI: 10.1158/1538-7445.AM2021-1277 View Source
